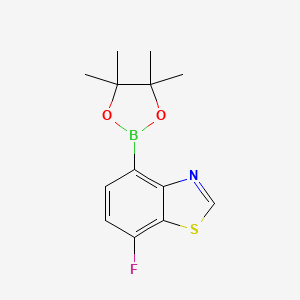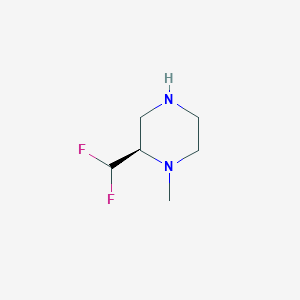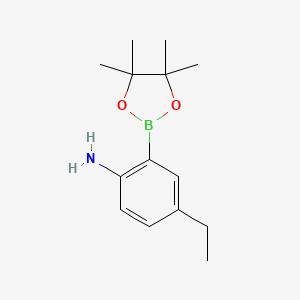
7-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole is a chemical compound with the molecular formula C14H17BFNO2 It is a fluorinated benzothiazole derivative that contains a boronic ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable fluorinated precursor.
Introduction of the Boronic Ester Group: The boronic ester group can be introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of the fluorinated benzothiazole with a boronic acid or boronic ester in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
7-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
7-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.
Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its fluorinated structure.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It can be used in the production of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism of action of 7-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole involves its interaction with molecular targets through its functional groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The fluorine atom can enhance the compound’s stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanol
Uniqueness
Compared to similar compounds, 7-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole is unique due to its benzothiazole core, which imparts distinct chemical properties and potential applications. The presence of both fluorine and boronic ester groups further enhances its versatility in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
2779558-94-8 |
|---|---|
Molekularformel |
C13H15BFNO2S |
Molekulargewicht |
279.1 g/mol |
IUPAC-Name |
7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C13H15BFNO2S/c1-12(2)13(3,4)18-14(17-12)8-5-6-9(15)11-10(8)16-7-19-11/h5-7H,1-4H3 |
InChI-Schlüssel |
PNWCNIPRBUUNKF-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=C(C=C2)F)SC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Iodomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B15298871.png)
![N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]hexanamide](/img/structure/B15298883.png)

![[3-(Methoxymethyl)azetidin-3-yl]methanol](/img/structure/B15298896.png)
![3-Hydroxy-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B15298904.png)

![N-[4-(aminomethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide dihydrochloride](/img/structure/B15298922.png)
![[3-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride](/img/structure/B15298932.png)
![tert-butyl (1RS,2RS&,4SR&,7SR)-3-oxa-9-azatricyclo[5.2.0.0,2,4]nonane-9-carboxylate](/img/structure/B15298939.png)
![tert-butyl N-{1-[4-(chlorosulfonyl)phenyl]ethyl}carbamate](/img/structure/B15298942.png)
![rac-(1R,2R,4S)-1-(aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B15298952.png)


![1-({[(Tert-butoxy)carbonyl]amino}methyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15298982.png)
